N-benzyl-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide
Overview
Description
N-benzyl-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a nitrating agent such as nitric acid.
Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling reactions: The final step involves coupling the furan ring with the pyrazole ring and the nitrophenyl group using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide: Similar structure but with a different position of the nitro group.
N-benzyl-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The unique combination of the furan ring, pyrazole ring, and nitrophenyl group in N-benzyl-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O4/c33-28(26-15-8-16-36-26)30(18-21-9-3-1-4-10-21)19-23-20-31(24-12-5-2-6-13-24)29-27(23)22-11-7-14-25(17-22)32(34)35/h1-17,20H,18-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOBXAMWXDDKDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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